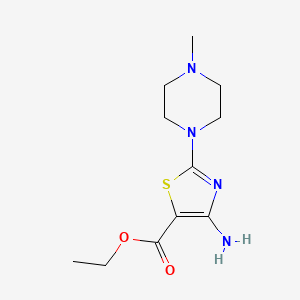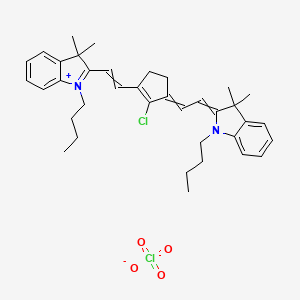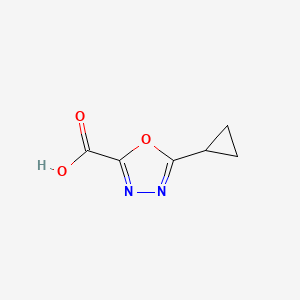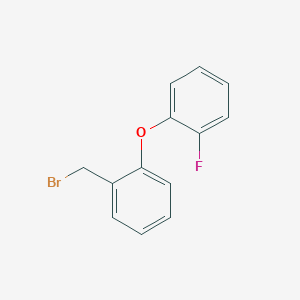
4-氯-N-(1-甲基-1H-吲唑-3-基)丁酰胺
描述
“4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide” is a chemical compound with the molecular weight of 195.65 . Its IUPAC name is (4-chloro-1-methyl-1H-indazol-3-yl)methanamine . It is a solid at room temperature .
Synthesis Analysis
The synthesis of indazole derivatives, which includes “4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide”, involves various strategies such as transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis
The molecular structure of “4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide” includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Indazole derivatives, including “4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide”, have been synthesized using various chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis
“4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide” is a solid at room temperature . It is highly soluble in water and other polar solvents .科学研究应用
1. 淀粉酶抑制活性
- 研究:N-[3-氯-2-(取代)-4-氧代氮杂环丁-1-基]-4-(1H-吲哚-3-基)丁酰胺衍生物作为 α-淀粉酶抑制剂
- 发现:该研究合成了该化合物的各种衍生物,并评估了它们的 α-淀粉酶抑制活性。这些化合物表现出显着的活性,与标准治疗相当(Mathew 等人,2015 年)。
- 研究:新的 N-(2,2-二氯-1-氰基乙烯基)酰胺与脂肪族胺的反应
- 发现:该研究探讨了 4-氯-N-(2,2-二氯-1-氰基乙烯基)丁酰胺与各种胺的反应,从而产生了新型化合物(Shablykin 等人,2021 年)。
- 研究:具有 N-(取代苯基)丁酰胺的新型吲哚基杂环氧二唑支架
- 发现:该研究合成了具有该化合物衍生物的新型吲哚基支架,对脲酶具有有效的抑制作用(Nazir 等人,2018 年)。
- 研究:N-(取代苯基)-4-{(4-[(E)-3-苯基-2-丙烯基]-1-哌嗪基}丁酰胺的合成和评价
- 发现:这项研究合成了各种衍生物,对蘑菇酪氨酸酶和黑色素表现出抑制潜力,表明它们在脱色药物中的应用(Raza 等人,2019 年)。
- 研究:4-氯-2,2-二氰基-N-氯乙酰丁酰胺-3-酮的合成
- 发现:该研究涉及合成一种新型化合物,其官能团衍生自 4-氯-N-(2,2-二氯-1-氰基乙烯基)丁酰胺(Ming-gen,2006 年)。
未来方向
Indazole derivatives, including “4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide”, have a wide variety of medicinal applications. They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, the medicinal properties of indazole derivatives need to be explored further for the treatment of various pathological conditions .
作用机制
Target of Action
The primary targets of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
The compound acts by inhibiting, regulating, and/or modulating the activity of CHK1, CHK2, and SGK kinases . This interaction leads to changes in the cell cycle and DNA damage response, potentially leading to the death of cancer cells .
Biochemical Pathways
The affected pathways primarily involve cell cycle regulation and DNA damage response. By inhibiting CHK1, CHK2, and SGK kinases, the compound disrupts these pathways, leading to cell cycle arrest and apoptosis .
Result of Action
The molecular and cellular effects of the compound’s action include disruption of cell cycle regulation, induction of DNA damage response, and ultimately, cell death . Some derivatives of indazole have shown antitumor activity against Hep-G2 cells .
生化分析
Biochemical Properties
4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind with high affinity to certain receptors, influencing their activity. For instance, it may interact with kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby modulating signaling pathways. Additionally, 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide can inhibit or activate enzymes involved in metabolic processes, affecting the overall biochemical environment within cells .
Cellular Effects
The effects of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may enhance or suppress the expression of specific genes involved in cell proliferation, apoptosis, or differentiation. Additionally, 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide can modulate metabolic pathways, leading to changes in the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, altering their conformation and activity. This binding can result in the inhibition or activation of enzyme functions, leading to downstream effects on cellular processes. Additionally, 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, where the compound’s efficacy and safety are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by modulating enzyme activity, leading to changes in metabolic processes. For instance, the compound may inhibit enzymes involved in glycolysis or the citric acid cycle, affecting the production of ATP and other essential metabolites .
Transport and Distribution
Within cells and tissues, 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and efficacy. Understanding the transport and distribution of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy. For example, if 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide accumulates in the nucleus, it may have a more pronounced effect on gene expression .
属性
IUPAC Name |
4-chloro-N-(1-methylindazol-3-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-16-10-6-3-2-5-9(10)12(15-16)14-11(17)7-4-8-13/h2-3,5-6H,4,7-8H2,1H3,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPWCMPPIPNBEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)NC(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601228942 | |
| Record name | Butanamide, 4-chloro-N-(1-methyl-1H-indazol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601228942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1427460-97-6 | |
| Record name | Butanamide, 4-chloro-N-(1-methyl-1H-indazol-3-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanamide, 4-chloro-N-(1-methyl-1H-indazol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601228942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester](/img/structure/B1405487.png)

![N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B1405490.png)


![5-Bromo-1,3-dichloro-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1405494.png)
![Methyl [(4-amino-2-nitrophenyl)thio]acetate](/img/structure/B1405496.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]amino]propanoic acid](/img/structure/B1405499.png)



